molecular formula C7H6N2O4 B1280025 2-Hydroxy-5-nitrobenzamide CAS No. 2912-78-9

2-Hydroxy-5-nitrobenzamide

Cat. No. B1280025
CAS RN: 2912-78-9
M. Wt: 182.13 g/mol
InChI Key: SVIKHLOGVRDSGQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzamide is a compound that has been studied for its interesting chemical properties and potential applications. It is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzamide structure. This compound has been the subject of various research studies, which have explored its vibrational spectrum, reductive chemistry, and potential use in biocompatible polymers, among other aspects.

Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitrobenzamide and related compounds has been explored in several studies. For instance, the synthesis of related nitrobenzamide derivatives has been described, where different substituents and reaction conditions lead to the formation of various products with potential biological activity . Additionally, the synthesis of bicyclic structures starting from o-nitrobenzamide precursors has been reported, which could be related to the synthetic pathways of 2-Hydroxy-5-nitrobenzamide .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitrobenzamide has been examined using Car-Parrinello molecular dynamics simulation to understand the nature of its intra- and intermolecular hydrogen bonding . The vibrational spectrum, particularly the O-H and N-H stretching modes, has been studied to assess the strength of these hydrogen bonds. The crystal structure of related compounds has also been determined, providing insights into the molecular conformation and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxy-5-nitrobenzamide has been investigated, particularly in the context of its potential as a protecting group for diazeniumdiolates. It has been shown that the 2-hydroxy-5-nitrobenzyl group can release nitric oxide efficiently in certain conditions, which is relevant for the development of NO-releasing polymers with enhanced biocompatibility . The reductive chemistry of nitrobenzamide derivatives has also been studied, revealing the electron-affinic nature of certain nitro groups and the formation of various reduction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-nitrobenzamide are closely related to its molecular structure and reactivity. The compound's ability to form hydrogen bonds influences its vibrational spectrum and potentially its solubility and stability . The presence of nitro groups also affects its reductive behavior and the types of chemical transformations it can undergo . The compound's potential as a protecting group for diazeniumdiolates suggests that it has specific thermal stability and release characteristics that are important for biomedical applications .

Scientific Research Applications

Vibrational Spectrum Study through Car-Parrinello Simulation

2-Hydroxy-5-nitrobenzamide has been utilized in the study of medium strong intra- and intermolecular hydrogen bonding in its crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the nature of these hydrogen bonds, especially focusing on the O-H and N-H stretching modes in the infrared spectra. This study provides insights into the quantitative and qualitative aspects of hydrogen bonding strength in such compounds (Brela et al., 2012).

Metal Coordination Chemistry

The compound exhibits diverse coordination modes when interacting with metals, depending on the reaction conditions. It can act as a zwitterion or in an ionic form in various metal:ligand ratios. The solvent also plays a significant role in these complexation reactions, influencing the formation of different copper complexes. This highlights its potential in the field of coordination chemistry and material science (McGinley et al., 2009).

Antibacterial Activity

Hydroxy-substituted benzothiazole derivatives, including those with 2-hydroxy-5-nitrobenzamide, have shown significant antibacterial activity against Streptococcus pyogenes. This demonstrates its potential application in the development of new antibacterial agents (Gupta, 2018).

As a Protecting Group in NO-releasing Polymers

The 2-hydroxy-5-nitrobenzyl group has been shown to be an effective protecting group for diazeniumdiolates. These structures exhibit enhanced thermal stability and efficiently release nitric oxide (NO) in specific conditions, suggesting applications in biomedical engineering, particularly in developing NO-releasing polymers with improved biocompatibility (Xu et al., 2008).

Crystal Structure Analysis

The crystal structure of various derivatives of 2-hydroxy-5-nitrobenzamide has been determined, providing valuable information about the molecular arrangement and potential interactions in solid state. This contributes to a better understanding of its physico-chemical properties (Zong & Wang, 2009).

Safety And Hazards

  • Storage : Keep in a dark place under inert atmosphere at room temperature .

properties

IUPAC Name

2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKHLOGVRDSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489369
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitrobenzamide

CAS RN

2912-78-9
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
AR Raza, B Nisar, MN Tahir - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… We, also have reported the crystal structure of 2-hydroxy-5-nitrobenzamide (Raza et al., … ) of 2-hydroxy-5-nitrobenzamide and B (C8–C13) attached with 2-hydroxy-5-nitrobenzamide are …
Number of citations: 9 scripts.iucr.org
M Brela, J Stare, G Pirc, M Sollner-Dolenc… - The Journal of …, 2012 - ACS Publications
… 2-Hydroxy-5-nitrobenzamide is one of the … of 2-hydroxy-5-nitrobenzamide justifies our interest in studying the properties of the hydrogen-bonded dimers of 2-hydroxy-5-nitrobenzamide …
Number of citations: 57 pubs.acs.org
AR Raza, MN Tahir, B Nisar, M Danish… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C7H6N2O4, an intramolecular O—H⋯O hydrogen bond generates an S(6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯O hydrogen bonds occur. …
Number of citations: 1 scripts.iucr.org
J McGinley, V McKee, H Toftlund, JMD Walsh - Dalton Transactions, 2009 - pubs.rsc.org
… In summary, we have shown that the simple ligand N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide (1) exhibits several coordination modes depending on the reaction conditions. It acts …
Number of citations: 5 pubs.rsc.org
K Kralova, M Perina, K Waisser… - Medicinal …, 2015 - ingentaconnect.com
… Several evaluated compounds can be considered as effective PET inhibitors; these include N-(3,4dichlorobenzyl)-2-hydroxy-5-nitrobenzamide (IC50 = 2.0 mol/L), 3,5-dibromo-N-(3,4-…
Number of citations: 18 www.ingentaconnect.com
M Zuo, YW Zheng, SM Lu, Y Li, SQ Zhang - Bioorganic & medicinal …, 2012 - Elsevier
… Reduction of N-aryl-2-hydroxy-5-nitrobenzamide: A mixture of N-aryl-2-hydroxy-5-nitrobenzamide (10 mmol), iron powder (100 mmol), acetic acid (10 mL), ethanol (40 mL) and THF (40 …
Number of citations: 51 www.sciencedirect.com
G Paraskevopoulos, M Krátký, J Mandíková… - Bioorganic & medicinal …, 2015 - Elsevier
… On the other hand, the highest IC 50 was found for N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide (33). There is no direct correlation between the substitution at the …
Number of citations: 15 www.sciencedirect.com
G Paraskevopoulos, M Krátký, J Mandíková, F Trejtnar… - 2015 - pure-oai.bham.ac.uk
… On the other hand, the highest IC50 was found for N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide (33). There is no direct correlation between the substitution at the …
Number of citations: 4 pure-oai.bham.ac.uk
J McGinley, V McKee, JMD Walsh - Inorganica Chimica Acta, 2011 - Elsevier
… of N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide, an amine which contains an amide functional … (3) and N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide (4), respectively (see Scheme 1). …
Number of citations: 9 www.sciencedirect.com
IB Stoyanova‐Slavova, SH Slavov… - Environmental …, 2014 - Wiley Online Library
A diverse set of 154 chemicals that included US Food and Drug Administration–regulated compounds tested for their aquatic toxicity in Daphnia magna were modeled by a 3‐…
Number of citations: 14 setac.onlinelibrary.wiley.com

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